

Cefcapene pivoxil hydrochloride hydrate radiolytic degradation stability

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

CAS No.: 147816-24-8

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Quantitative Data on Radiolytic Degradation

The table below summarizes key quantitative data from forced degradation studies, which includes radiolytic conditions [1].

Stress Condition	Total Dose	Degradation (%)	Peak Purity (%)
Radiolytic	25 kGy	1.7	99.98
Radiolytic	400 kGy	10.8	99.15
Acidic Hydrolysis (0.5 mol/L HCl, 363 K, 240 min)	-	56.4	100.00
Oxidation (30% H ₂ O ₂ , 343 K, 310 min)	-	88.7	98.79
Thermal (Solid State, 393 K, 28 days)	-	30.9	100.00

> **Important Note:** The radiolytic studies were performed on the **solid-state** (non-hydrate) form of the drug. The behavior of the hydrochloride hydrate form in aqueous solutions under radiation may differ and should be verified experimentally [1].

Validated Stability-Indicating HPLC Method

For monitoring degradation, the following isocratic RP-HPLC method has been developed and validated specifically for cefcapene pivoxil [1] [2] [3].

Parameter	Specification
Column	Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)

| **Mobile Phase** | Acetonitrile : Aqueous Mixture (45:55 v/v)

- Aqueous Mixture: Citric acid (10 mmol L⁻¹) and Potassium chloride (18 mmol L⁻¹), pH ~2.36 | | **Flow Rate** | 1.0 mL/min | | **Detection Wavelength** | 270 nm | | **Column Temperature** | 30 °C | | **Injection Volume** | 10 µL | | **Retention Time of Cefcapene Pivoxil** | ~3.84 minutes | | **Linearity Range** | 20 - 240 mg L⁻¹ | | **Validation** | The method has been validated for selectivity, linearity, accuracy, and precision as per ICH Q2B guidelines. It successfully separates the drug from its degradation products [1]. |

Experimental Protocol: Radiolytic Degradation in Solid State

Here is a detailed methodology for conducting radiolytic degradation studies based on the published procedure [1]:

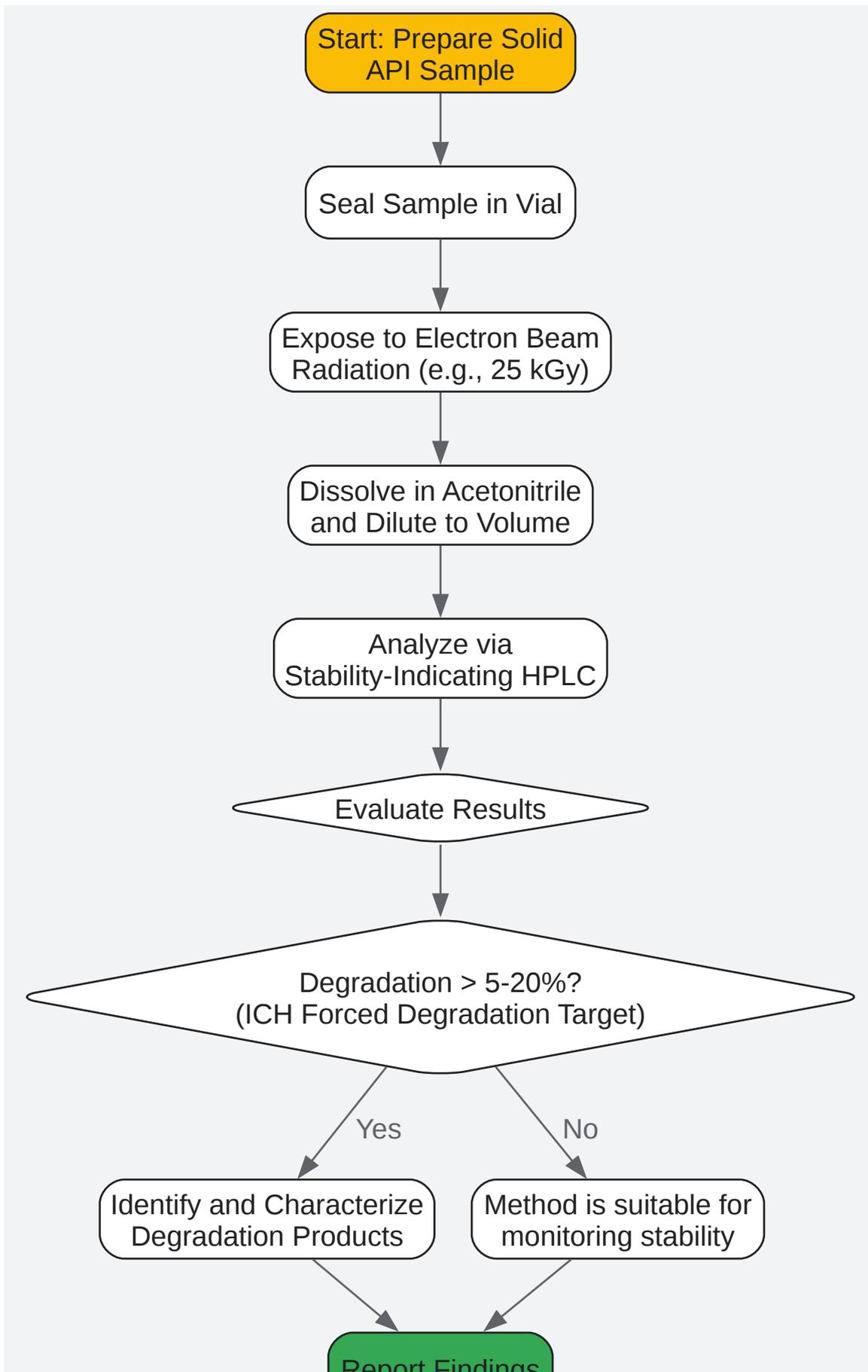
- **Sample Preparation:** Accurately weigh approximately 5 mg of cefcapene pivoxil (or its hydrochloride hydrate) into a 5 mL vial. Close the vial with a plastic stopper.
- **Irradiation:** Expose the sealed samples to a controlled electron beam from a linear accelerator (e.g., LAE 13/9). Studies have used electron energies of 9.96 MeV and current intensity of 6.2 µA to deliver target doses of **25 kGy** and **400 kGy**.
- **Sample Analysis:**
 - After irradiation, dissolve the contents of the vial in acetonitrile.
 - Quantitatively transfer this solution to a 25 mL volumetric flask and dilute to the mark with acetonitrile.
 - Analyze the resulting solution using the HPLC method described above to determine the extent of degradation and identify any radiolysis products.

FAQs & Troubleshooting

- **What is the main degradation pathway for cephalosporins like cefcapene pivoxil?** Cephalosporins are susceptible to degradation due to the inherent instability of the β -lactam ring in their structure. This ring is prone to hydrolysis and can be affected by other stress conditions like oxidation and heat [1] [4] [5].
- **The peak shape for my API is asymmetric or resolution from degradants is poor. How can I improve the HPLC method?** The cited study found that peak asymmetry and resolution were unsatisfactory with other mobile phase compositions. The key to success was using a mobile phase with a specific, non-adjusted low pH (around 2.36) and the exact concentrations of citric acid, potassium chloride, and acetonitrile as specified in the protocol above [1].
- **My drug recovery is low in an alkaline co-suspension, but I don't see new degradation peaks. Why?** A separate stability study noted that cefcapene pivoxil hydrochloride shows **poor solubility under alkaline conditions** (e.g., in a co-suspension with magnesium oxide). This can lead to low recovery rates without the formation of new chemical degradation products, as the drug may not be fully dissolved for analysis. This could also affect absorption and tube passability in administration scenarios [4].

Workflow Diagram

The following diagram illustrates the logical workflow for conducting and analyzing a radiolytic degradation study.



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References

1. Stability-Indicating HPLC Method for the Determination of ... [pmc.ncbi.nlm.nih.gov]
2. Stability-Indicating HPLC Method for the Determination ... [pubmed.ncbi.nlm.nih.gov]
3. Stability-Indicating HPLC Method for the Determination of ... [academia.edu]
4. Study on the chemical stability of β -lactam antibiotics in ... [jphcs.biomedcentral.com]
5. Stability studies of cefoselis sulfate in the solid state [sciencedirect.com]

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